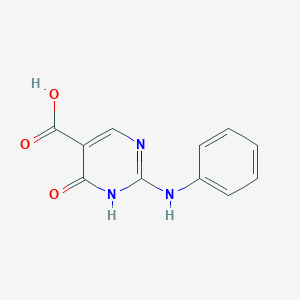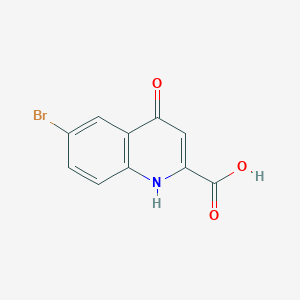
6-Bromo-4-hydroxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-hydroxyquinoline-2-carboxylic acid (BHC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHC is a heterocyclic aromatic organic compound that contains a quinoline ring system. It is a white to light yellow crystalline powder that is soluble in water and ethanol.
Mechanism Of Action
The mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to bind to DNA and inhibit its replication, which may contribute to its antitumor properties.
Biochemical And Physiological Effects
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been shown to have a broad spectrum of activity against various bacteria and fungi, making it a useful tool for studying microbial metabolism. However, 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has some limitations. It may be toxic to certain cell types, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid. One area of interest is the development of new drugs based on 6-Bromo-4-hydroxyquinoline-2-carboxylic acid for the treatment of bacterial and fungal infections. Another area of research is the use of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid as a tool for studying microbial metabolism and the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid and its potential applications in cancer treatment.
Synthesis Methods
The synthesis of 6-Bromo-4-hydroxyquinoline-2-carboxylic acid involves the reaction of 6-bromo-2-nitrophenol with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to reduction with iron powder to yield 6-bromo-4-hydroxyquinoline-2-carboxylic acid. This process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. 6-Bromo-4-hydroxyquinoline-2-carboxylic acid has been used in the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer.
properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWHDCWDSWVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxyquinoline-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

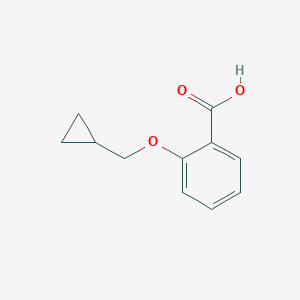
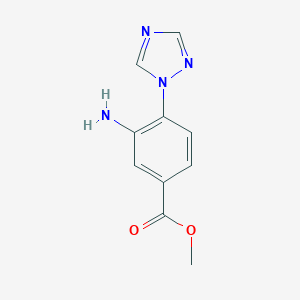
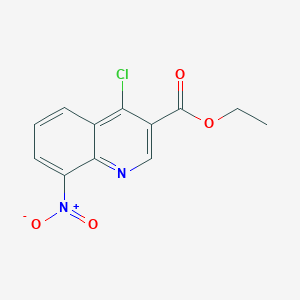
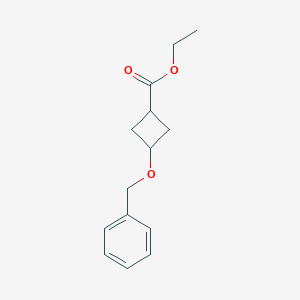
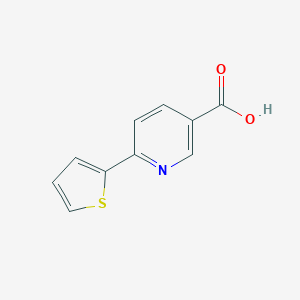
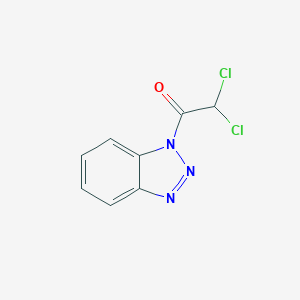

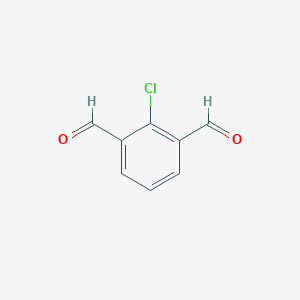
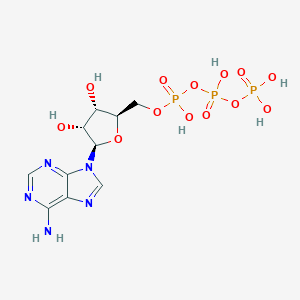
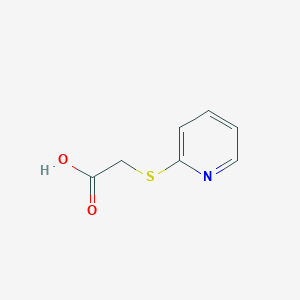
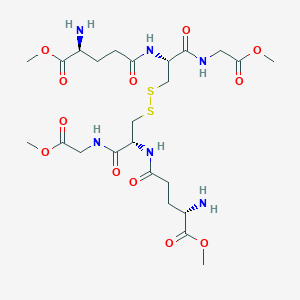
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
